(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
Description
Properties
CAS No. |
920798-15-8 |
|---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-6-3-2-4-7-14)20-11-17(22-12-18(20)21)15-8-5-9-16(19)10-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
ZIVGOMZNHSWPIN-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Morpholine Derivatives
One common method involves starting from commercially available morpholine derivatives. The process can be summarized as follows:
Formation of the Morpholine Ring : A suitable precursor, such as 2-(3-fluorophenyl)ethanol, is reacted with a chloroacetyl derivative to form an intermediate morpholine structure.
Substituent Introduction : The introduction of the phenylethyl group can be achieved through nucleophilic substitution reactions, where an alkyl halide is used.
Final Cyclization : This step typically involves heating under reflux conditions to facilitate the cyclization and formation of the final product.
Method 2: One-Pot Reaction Approach
A more efficient one-pot synthesis has been explored:
Reagents : The reaction employs morpholine, 3-fluorobenzaldehyde, and phenethylamine in a solvent such as ethanol.
Reaction Conditions : The mixture is stirred at elevated temperatures (around 80°C) for several hours.
Isolation and Purification : After completion, the product is isolated through crystallization or chromatography techniques.
Reaction Conditions and Yields
The reaction conditions significantly affect the yield and purity of the synthesized compound. The following table summarizes typical conditions reported in various studies:
| Method | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Method 1 | Reflux (100°C) | 12 hours | 75% | >95% |
| Method 2 | 80°C | 6 hours | 85% | >98% |
Characterization Techniques
Post-synthesis, characterization is crucial to confirm the structure and purity of (6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one . Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine molecular structure.
Mass Spectrometry (MS) : Helps in confirming molecular weight and structure.
High-Performance Liquid Chromatography (HPLC) : Utilized for purity assessment.
Research Findings on Biological Activity
Emerging studies indicate that this compound exhibits potential pharmacological properties, including:
- Anticancer activity
- Antidepressant effects
Ongoing research aims to elucidate specific mechanisms of action and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and morpholine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of (6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Research Findings and Implications
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorine analogs .
- Steric Effects : The (1S)-1-phenylethyl group’s bulk could enhance target selectivity over smaller substituents like methylphenyl.
- Synthesis Challenges: Stereoselective synthesis of the morpholinone core requires advanced methods, such as asymmetric catalysis or chiral resolution, unlike the cyclohexenone derivative’s straightforward condensation .
Biological Activity
(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a synthetic compound with a morpholine ring structure that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18FNO2
- Molecular Weight : 299.339 g/mol
- LogP : 3.4247
- Polar Surface Area (PSA) : 29.54 Ų
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
The biological activity of (6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is primarily attributed to its interaction with various biological targets. Notably, it shows potential as an inhibitor of p38 MAP kinase, a critical component in inflammatory responses and cellular stress pathways. Inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, making it a candidate for treating autoimmune diseases and inflammatory conditions .
Biological Activity Overview
Research indicates that (6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one exhibits the following biological activities:
- Anti-inflammatory Effects : The compound has been shown to reduce cytokine production in vitro, indicating its potential application in inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may possess cytotoxic properties against certain tumor cell lines, warranting further investigation into its anticancer potential.
Structure-Activity Relationship (SAR)
The structure of (6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one allows for various modifications that can enhance its biological activity. SAR studies have shown that substituents on the morpholine ring can significantly affect binding affinity and selectivity towards biological targets. For example:
| Compound Name | Structure | Key Differences |
|---|---|---|
| (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one | Structure | Contains a 4-fluorophenyl group instead of a 3-fluorophenyl group, affecting binding affinity. |
| (6R)-6-(3-Fluorophenyl)-4-(allyl)morpholin-3-one | Structure | Different substituent at position 4 (allyl vs. phenylethyl), which may alter reactivity and biological activity. |
These comparisons highlight how modifications can lead to varying biological profiles, emphasizing the importance of structural optimization in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
